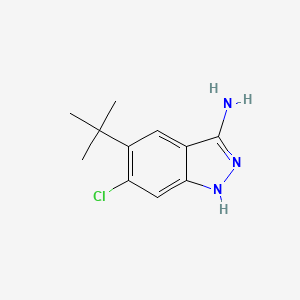

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN3 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

5-tert-butyl-6-chloro-1H-indazol-3-amine |

InChI |

InChI=1S/C11H14ClN3/c1-11(2,3)7-4-6-9(5-8(7)12)14-15-10(6)13/h4-5H,1-3H3,(H3,13,14,15) |

InChI Key |

NFTAFPLJYLZTAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C2C(=C1)C(=NN2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1H-Indazol-3-amine Analogues

The synthesis of the 1H-indazol-3-amine scaffold is a well-documented area of medicinal chemistry, driven by the prevalence of this core in numerous biologically active molecules. nih.gov General strategies focus on the formation of the bicyclic indazole system and the subsequent or concurrent introduction of functional groups.

The formation of the indazole ring is the critical step in the synthesis of these analogues. One of the most prevalent and efficient methods involves the cyclization of ortho-substituted benzonitriles with hydrazine (B178648). Specifically, 2-halobenzonitriles are common precursors. For instance, the reaction of a 2-fluorobenzonitrile (B118710) derivative with hydrazine hydrate (B1144303) can lead to the formation of the 3-aminoindazole ring system in high yield. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces the ortho-halogen, followed by an intramolecular cyclization onto the nitrile group.

Another widely used strategy is the palladium-catalyzed intramolecular amination of aryl halides. This approach can involve the coupling of ortho-haloaryl carbonyls or nitriles with hydrazines. mdpi.com Additionally, methods starting from ortho-substituted anilines, which undergo diazotization followed by cyclization, have also been employed to construct the indazole core.

A summary of common indazole ring formation strategies is presented below.

| Starting Material | Reagents | Key Transformation | Ref. |

| 2-Halobenzonitrile | Hydrazine Hydrate | SNAr / Cyclization | nih.gov |

| 2-Bromobenzonitrile | Benzophenone (B1666685) Hydrazone, Pd-catalyst | Arylation / Deprotection / Cyclization | |

| Arylhydrazones | Copper Catalyst | Intramolecular N-arylation | |

| o-Toluidine Derivatives | NaNO₂, Acetic Acid | Diazotization / Ring Closure |

The functionalization of the benzene (B151609) portion of the indazole ring is crucial for tuning the molecule's properties. Substituents can be introduced either before or after the formation of the indazole ring.

Pre-functionalization involves starting with an already substituted benzene derivative. For example, a substituted 2-halobenzonitrile can be used to carry the desired groups into the final indazole product. nih.gov This is often the most direct approach if the required starting materials are commercially available or readily synthesized.

Post-functionalization involves modifying the indazole core after its formation. Halogenated indazoles, such as bromo-substituted derivatives, are particularly versatile intermediates. They can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl, heteroaryl, or alkyl groups at specific positions on the benzene ring. nih.gov For example, 5-bromo-1H-indazol-3-amine can be coupled with various boronic acids to yield 5-aryl-1H-indazol-3-amines. nih.gov

Synthesis of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

The key to synthesizing the target compound is the preparation of a suitably substituted benzonitrile (B105546) precursor, likely 2-fluoro-4-tert-butyl-5-chlorobenzonitrile . A proposed route to this intermediate is outlined below:

Friedel-Crafts Alkylation: The synthesis could commence with 2,4-dichlorotoluene. A Friedel-Crafts alkylation using a tert-butyl source, such as tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃), would introduce the bulky tert-butyl group. Due to the directing effects of the chloro and methyl groups, the tert-butyl group is expected to add at the position ortho to the methyl group and para to the C-4 chloro group, yielding 1-chloro-4-(tert-butyl)-2-methyl-5-nitrobenzene after a subsequent nitration step.

Oxidation and Halogenation: The methyl group can then be oxidized to a carboxylic acid, followed by conversion to the corresponding benzonitrile. Further halogenation steps would be required to achieve the desired substitution pattern.

Alternative Aniline (B41778) Route: An alternative pathway could start from 4-tert-butylaniline. chemicalbook.com Chlorination of this aniline would yield 2-chloro-4-(tert-butylaniline). From this intermediate, a Sandmeyer reaction could be employed to introduce the nitrile group at the 1-position and a fluoro group at the 2-position after appropriate functional group manipulations. nih.gov

Once the key precursor, 2-fluoro-4-tert-butyl-5-chlorobenzonitrile , is obtained, the final step is the formation of the indazole ring.

The formation of this compound from the 2-fluoro-4-tert-butyl-5-chlorobenzonitrile precursor would be achieved by reaction with hydrazine hydrate. nih.gov Based on similar transformations, the reaction would likely be carried out in a suitable solvent such as ethanol (B145695) or n-butanol and heated to reflux. nih.govnih.gov

To optimize the yield, several parameters could be adjusted:

Solvent: While ethanol is commonly used, other high-boiling point solvents could be screened to improve reaction rates.

Temperature: Reaction temperatures can be varied from room temperature to reflux to find the optimal balance between reaction speed and byproduct formation.

Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would determine the optimal reaction time to ensure complete conversion of the starting material.

Purification: Purification would likely involve recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.

The table below outlines the proposed final reaction step.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Ref. (Analogous) |

| 2-Fluoro-4-tert-butyl-5-chlorobenzonitrile | Hydrazine Hydrate (80%) | Ethanol | Reflux | 20 min - 4 h | This compound | nih.gov |

Derivatization and Analogue Synthesis for Structural Exploration

The this compound scaffold offers multiple points for derivatization to enable structural exploration and the development of analogues. The primary sites for modification are the 3-amino group and the N1 position of the indazole ring.

Acylation of the 3-Amino Group: The 3-amino group can be readily acylated to form amides. For example, reaction with chloroacetic anhydride (B1165640) under basic conditions yields the corresponding 2-chloro-N-(5-(tert-butyl)-6-chloro-1H-indazol-3-yl)acetamide. nih.gov This intermediate can be further reacted with various nucleophiles, such as thiophenols or piperazines, to introduce a wide range of substituents, creating diverse libraries of compounds for biological screening. nih.gov

Sulfonylation: The amino group can also be converted to a sulfonamide. Reaction with a sulfonyl chloride, such as 2-chloro-5-methoxybenzene-1-sulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide derivative. mdpi.com

Alkylation of the Indazole Nitrogen: The N1 position of the indazole ring can be alkylated. This is typically achieved by deprotonating the indazole with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., ethyl bromide or methyl iodide). mdpi.com

The following table summarizes potential derivatization reactions.

| Reaction Type | Reagent(s) | Position of Derivatization | Product Class | Ref. (Analogous) |

| Acylation | Chloroacetic Anhydride, Na₂CO₃ | 3-Amino Group | Amide | nih.gov |

| Sulfonylation | Aryl Sulfonyl Chloride, Base | 3-Amino Group | Sulfonamide | mdpi.com |

| N-Alkylation | NaH, Alkyl Halide | N1 of Indazole Ring | N1-Alkyl Indazole | mdpi.com |

Chemical Modifications at the Amine Group (N-3)

The 3-amino group of the indazole ring is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. While specific examples for this compound are not extensively documented in dedicated studies, the reactivity of the 3-aminoindazole scaffold is well-established, providing a predictive framework for its chemical behavior. Common transformations include acylation, sulfonylation, and participation in coupling reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds.

For instance, 3-aminoindazoles can be readily acylated with acyl chlorides or anhydrides under basic conditions to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Table 1: Representative Chemical Modifications of the 3-Aminoindazole Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(1H-indazol-3-yl)amide |

| Sulfonylation | Sulfonyl chloride, Et₃N, CH₂Cl₂, rt | N-(1H-indazol-3-yl)sulfonamide |

| Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, Ligand, Base, Toluene, Heat | N-Aryl-1H-indazol-3-amine |

Functionalization of the Indazole Ring at Other Positions

Beyond the amine group, the indazole ring itself can be functionalized at various positions, although the directing effects of the existing substituents (tert-butyl, chloro, and amino groups) play a crucial role in determining the regioselectivity of these reactions. Electrophilic aromatic substitution reactions are common for modifying the benzene portion of the indazole core.

The synthesis of structurally related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, provides insights into potential functionalization pathways. chemrxiv.orgchemrxiv.orgresearchgate.net For example, the synthesis of this analog involves the regioselective bromination of a substituted benzonitrile before the formation of the indazole ring. chemrxiv.orgchemrxiv.orgresearchgate.net This suggests that direct halogenation of the this compound might be challenging to control but that functionalization of the starting materials is a viable strategy.

Common functionalization reactions for the indazole ring include:

Halogenation: Introduction of bromine or iodine can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). chim.it The position of substitution will be influenced by the existing groups.

Nitration: Treatment with nitric acid in a strong acid medium can introduce a nitro group onto the benzene ring.

Metal-Catalyzed Cross-Coupling: Positions on the indazole ring can be functionalized via reactions like Suzuki or Buchwald-Hartwig couplings if a suitable handle (e.g., a halogen) is present. researchgate.netmdpi.com This allows for the introduction of aryl, heteroaryl, or other organic moieties.

Table 2: Potential Functionalization Reactions for the Indazole Ring

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Bromination | NBS, Acetonitrile (B52724) | Introduction of a bromine atom |

| Iodination | NIS, KOH, Dichloromethane | Introduction of an iodine atom chim.it |

Stereoselective Synthetic Approaches (if applicable)

For the molecule this compound itself, stereoselective synthetic approaches are not directly applicable as the compound is achiral and does not possess any stereocenters.

However, should a chiral center be introduced through subsequent chemical modification of the parent molecule, stereoselective methods would become relevant. For example, if a substituent introduced at the N-3 amine or another position on the ring contains a stereocenter, or if a reaction creates a new stereocenter, then asymmetric synthesis techniques could be employed to control the stereochemical outcome. Such techniques might include the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials.

Molecular Interactions and Biochemical Target Identification

In Vitro Biochemical Screening Methodologies for Target Discovery

Target discovery for a novel compound like 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine typically begins with a broad screening process to identify potential biological macromolecules with which it interacts. These in vitro methods are designed to be rapid, sensitive, and suitable for high-throughput screening, allowing for the testing of the compound against a large number of potential targets.

A primary mechanism by which small molecules exert their effects is through the modulation of enzyme activity. Enzyme inhibition and activation assays are fundamental in determining if a compound can alter the rate of an enzymatic reaction. thermofisher.com These assays are crucial in the study of enzyme kinetics and inhibition. thermofisher.com

The general principle of these assays involves measuring the rate of the enzymatic reaction in the presence and absence of the test compound. superchemistryclasses.com A decrease in the reaction rate suggests inhibition, while an increase indicates activation. The activity can be monitored by measuring the change in the concentration of either the substrate or the product over time. thermofisher.com For these assays to yield reproducible results, it is essential to control variables such as pH, temperature, and ionic strength. thermofisher.com

A variety of detection methods can be employed, with spectroscopic techniques like absorption and fluorescence being the most common. thermofisher.com For high-throughput screening, assays are often adapted to a microplate format. thermofisher.com

A critical aspect of these assays is the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov This value is a key parameter for comparing the potency of different inhibitors.

Given that the indazole scaffold is a common feature in many kinase inhibitors, a primary focus of in vitro screening for this compound would be a panel of kinase activity assays. nih.govrsc.org These assays would measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. Luminescence-based assays, such as those that measure ATP consumption or ADP production, are particularly well-suited for high-throughput kinase screening. celtarys.compromega.com

| Readout Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Spectrophotometry | Measures changes in absorbance of a chromogenic substrate or product. | Cost-effective, widely available. | Can be prone to interference from colored compounds. |

| Fluorometry | Measures changes in fluorescence of a fluorogenic substrate or product. | High sensitivity. thermofisher.com | Potential for quenching or autofluorescence from test compounds. |

| Luminometry | Measures light produced from a chemiluminescent reaction, often linked to ATP consumption (e.g., ADP-Glo™). promega.com | Very high sensitivity, low background. | Requires specific reagents and instrumentation. |

| Radiometry | Measures the incorporation of a radiolabeled phosphate (B84403) (from [γ-32P]ATP or [γ-33P]ATP) into a substrate. | Considered a gold standard for direct measurement of kinase activity. promega.com | Involves handling of radioactive materials, safety concerns, and waste disposal issues. promega.com |

If the compound is hypothesized to act on a cell surface or nuclear receptor, receptor binding assays are employed. These assays measure the affinity of a ligand for a receptor. wikipedia.org They are fundamental in pharmacology for characterizing the interaction between a drug and its target. wikipedia.org

Radioligand binding assays have traditionally been the gold standard. labome.com In these assays, a radiolabeled ligand with known affinity for the receptor is used. The assay measures the ability of the test compound (unlabeled ligand) to displace the radioligand from the receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. From this data, the Ki (inhibition constant) of the test compound can be determined, which reflects its affinity for the receptor.

There are two main formats for these assays: filtration assays and scintillation proximity assays (SPA). nih.gov In filtration assays, the receptor-ligand complexes are separated from the unbound ligand by rapid filtration, and the radioactivity retained on the filter is measured. In SPA, the receptor is immobilized on a scintillant-coated bead. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a signal.

Non-radioactive methods are increasingly being used due to safety and cost considerations. researchgate.net These include:

Fluorescence Polarization (FP): This method is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution and has a low polarization value. When bound to a larger receptor, its tumbling is slowed, and the polarization value increases. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.

Fluorescence Resonance Energy Transfer (FRET): FRET occurs when two fluorophores are in close proximity. One fluorophore (the donor) is excited and transfers its energy to a second fluorophore (the acceptor), which then emits light at its own characteristic wavelength. This can be used to measure ligand binding if the receptor and ligand are each labeled with a FRET donor or acceptor.

Surface Plasmon Resonance (SPR): This is a label-free technique that will be discussed in more detail in the next section.

For this compound, a panel of receptor binding assays, particularly for receptors known to be modulated by indazole derivatives, such as serotonin (B10506) receptors, could be informative. acs.orgacs.org

To gain a deeper understanding of the binding event between a compound and its target protein, various biophysical techniques are utilized. These methods can provide information on binding affinity, kinetics (on- and off-rates), and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring biomolecular interactions in real-time. xantec.com One binding partner (e.g., the target protein) is immobilized on a sensor chip, and the other (the small molecule) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). labmanager.com

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nicoyalife.com A solution of the ligand is titrated into a solution of the protein, and the heat change for each injection is measured. ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). labmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of a ligand are in close contact with the protein and can also be used to determine binding affinities.

| Technique | Information Obtained | Advantages | Disadvantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Kinetics (kon, koff), Affinity (KD) | Real-time, label-free, high sensitivity, requires small sample quantities. xantec.comlabmanager.com | Requires immobilization of one binding partner, which can potentially affect its activity. |

| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile, solution-based (no immobilization). labmanager.comnicoyalife.com | Requires larger quantities of highly purified samples, lower throughput. labmanager.com |

| Nuclear Magnetic Resonance (NMR) | Binding site information, Affinity (KD), Structural changes | Provides structural information in solution, can detect weak interactions. | Requires large amounts of sample, limited to smaller proteins, lower throughput. |

Identification and Validation of Specific Molecular Targets for this compound

While broad in vitro screening can generate a list of potential targets, further experiments are necessary to identify and validate the specific molecular target(s) responsible for the compound's biological activity. The indazole chemical scaffold is present in a number of approved drugs that are known to be kinase inhibitors. bohrium.com Therefore, a likely hypothesis is that this compound also targets one or more protein kinases.

Target engagement studies are crucial to confirm that the compound binds to its intended target in a cellular context. nih.gov These studies measure the extent to which a compound occupies its target at a given concentration.

One widely used method is the Cellular Thermal Shift Assay (CETSA) . This assay is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Another approach is the use of NanoBRET™ Target Engagement Assays . This is a live-cell assay that measures the binding of a compound to a target protein that has been tagged with a NanoLuc® luciferase. A fluorescent tracer that also binds to the target protein is added to the cells. If the test compound binds to the target, it will displace the tracer, leading to a decrease in the bioluminescence resonance energy transfer (BRET) signal. This allows for the quantitative measurement of compound affinity and residence time at the target in living cells. reactionbiology.com

Once a specific target has been validated, the next step is to elucidate the compound's mechanism of action at the molecular level. If the target is a kinase, this would involve determining how the compound inhibits its activity.

Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the binding of ATP. nih.gov To determine if this compound is an ATP-competitive inhibitor, kinase inhibition assays can be performed at varying concentrations of both the compound and ATP. If the IC50 value of the compound increases with increasing ATP concentration, this is indicative of ATP-competitive inhibition.

The exact binding mode of the compound can be determined using structural biology techniques such as X-ray crystallography . This involves co-crystallizing the compound with the target protein and then determining the three-dimensional structure of the complex. This provides a detailed picture of the interactions between the compound and the protein at the atomic level, which can guide further optimization of the compound. For example, the crystal structure of a 3-(indol-2-yl)indazole derivative in complex with Chek1 kinase revealed how a specific substitution on the indazole ring led to optimized enzyme potency. nih.gov

In the absence of a crystal structure, molecular modeling can be used to predict the binding mode of the compound. This involves docking the compound into the known structure of the target protein and then using computational methods to predict the most likely binding pose and interactions.

Finally, to confirm that the inhibition of the identified target is responsible for the compound's cellular effects, downstream signaling pathways can be investigated. For a kinase inhibitor, this would involve measuring the phosphorylation status of known substrates of the target kinase in cells treated with the compound. A decrease in the phosphorylation of these substrates would provide further evidence that the compound is acting through the inhibition of the target kinase. acs.org

Cell-Based Assays for Mechanistic Pathway Investigations

Analysis of Cellular Pathway Modulation

There are no published studies that have utilized cell-based assays to analyze the modulation of cellular pathways by this compound. While research on other indazole derivatives has shown effects on pathways related to cell proliferation and apoptosis, rsc.orgnih.gov such specific findings for the compound are absent from the current scientific literature.

Studies on Subcellular Localization and Interaction Profiling

Information regarding the subcellular localization of this compound is not available. Furthermore, interaction profiling studies to identify its biochemical targets have not been reported. Methodologies such as interaction profiling are generally applied to understand the binding of inhibitors to their target proteins, like kinases, but no such data has been published for this specific compound. nih.govacs.org

Computational and Structural Biology Insights

Molecular Docking and Molecular Dynamics Simulations: A Knowledge Gap

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule, such as 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine, might interact with a biological target, typically a protein. These methods can elucidate potential binding poses and the stability of the ligand-protein complex over time. However, a diligent search of scientific databases has not yielded any specific studies that have published the results of such simulations for this compound.

Prediction of Binding Modes and Conformational Dynamics with Target Proteins

Without specific molecular docking and MD simulation studies, any description of the binding modes and conformational dynamics of this compound with any given protein target would be purely hypothetical. The unique substitution pattern of the tert-butyl group at the 5-position and the chlorine atom at the 6-position of the indazole core would significantly influence its size, shape, and electronic properties, thereby dictating its interaction with a protein's binding pocket.

Ligand-Protein Interaction Profiling

Similarly, a detailed ligand-protein interaction profile, which would typically include information on hydrogen bonds, hydrophobic interactions, and other non-covalent contacts, cannot be constructed for this compound due to the lack of published docking or co-crystallization data.

Quantum Chemical Calculations for Electronic Structure Analysis: Unexplored Territory

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and interaction with biological macromolecules.

Molecular Orbitals and Electrostatic Potential Analysis

Analyses of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) are standard quantum chemical computations. These would reveal the electron-donating and accepting capabilities of this compound and the regions of positive and negative electrostatic potential, respectively. Regrettably, no such specific computational studies for this compound have been identified in the reviewed literature.

Theoretical Reactivity Predictions

Theoretical reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which can be derived from quantum chemical calculations, are valuable for predicting a molecule's reactivity. The absence of these calculations for this compound means that its theoretical reactivity profile remains uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No Available Models

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model, a dataset of compounds with known activities is required. No QSAR studies that specifically include this compound within their training or test sets were found during the literature survey. Therefore, it is not possible to present any established mathematical relationship between its structural features and a particular biological endpoint.

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery, enabling the prediction of biological activity from molecular structure. For the indazole class of compounds, various QSAR models have been developed to elucidate the structural requirements for their activity against different biological targets.

For instance, 2D and 3D-QSAR studies have been successfully applied to series of indazole derivatives to understand their inhibitory mechanisms. These models often correlate physicochemical properties and structural features with biological activity, providing a mathematical framework for predicting the potency of novel analogs.

A study on indazole compounds as inhibitors of S-adenosyl homocysteine/methylthio-adenosine nucleosidase (SAH/MTAN) utilized a combination of 2D and 3D descriptors to develop a robust QSAR model. nih.gov This model demonstrated good predictive power, with a high correlation coefficient between the observed and predicted activities of the test set compounds. nih.gov Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Similarly, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors have been performed. nih.gov These models, based on techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. These maps guide chemists in modifying the lead structure to improve its binding affinity.

The general approach for developing such predictive models for indazole derivatives is summarized in the table below:

| Model Type | Key Descriptors Utilized | Common Biological Targets | Reference |

| 2D-QSAR | Topological, electronic, and physicochemical descriptors | SAH/MTAN | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | HIF-1α, Estrogen Receptor | nih.goveurekaselect.com |

| Pharmacophore Modeling | Hydrogen bond donors/acceptors, hydrophobic features, aromatic rings | Various kinases, IDO1 | mdpi.com |

These models, while not specific to this compound, provide a solid foundation for the computational evaluation of this compound and the design of future analogs.

Identification of Key Structural Descriptors for Activity

The development of predictive QSAR models allows for the identification of key molecular descriptors that are critical for the biological activity of indazole derivatives. These descriptors quantify the physicochemical properties that govern the interaction of the ligand with its target protein.

Analysis of various QSAR models for indazole-based inhibitors has highlighted the importance of several classes of descriptors:

Steric Descriptors: The size and shape of substituents on the indazole ring are often crucial. For example, in the case of HIF-1α inhibitors, steric contour maps from 3D-QSAR studies indicated that bulky substituents at certain positions could enhance activity, while they might be detrimental at other positions. nih.gov The tert-butyl group in this compound is a significant steric feature that would be a key parameter in any such model.

Electronic and Electrostatic Descriptors: The electronic nature of the substituents, including their ability to donate or withdraw electrons, and the resulting electrostatic potential on the molecular surface, play a pivotal role in binding. Descriptors such as partial atomic charges, dipole moment, and HOMO/LUMO energies are frequently found to be significant. For instance, QSAR analysis of indazole estrogens suggested that the substitution of a polar group at the R1 position of the indazole nucleus is beneficial for selectivity towards the β-estrogenic receptor. eurekaselect.com

Topological and Connectivity Indices: These descriptors encode information about the branching and connectivity of the molecule and have been shown to correlate with the activity of indazole compounds against targets like SAH/MTAN. nih.gov

A summary of key descriptor types and their general influence on the activity of indazole derivatives is presented below:

| Descriptor Type | Example Descriptor | General Influence on Activity |

| Steric | Molar Refractivity, van der Waals volume | Influences the fit of the ligand into the binding pocket. |

| Electronic | Partial Atomic Charges, Dipole Moment | Governs electrostatic and hydrogen bonding interactions. |

| Hydrophobic | LogP | Affects hydrophobic interactions with the target and membrane permeability. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size and shape. |

The specific contributions of the tert-butyl group at the 5-position and the chlorine atom at the 6-position of this compound to its activity profile would need to be elucidated through dedicated computational studies on its specific biological target.

Structural Elucidation of Compound-Target Complexes (if available)

Direct structural evidence of how a compound binds to its target is invaluable for structure-based drug design. Techniques like X-ray crystallography and NMR spectroscopy are the primary methods for obtaining this information at an atomic level.

X-ray Crystallography of Co-crystal Structures

As of the current literature survey, no co-crystal structures of this compound complexed with a biological target have been deposited in the Protein Data Bank (PDB). However, the indazole scaffold is well-represented in the PDB in complexes with various protein targets, providing a wealth of information on its binding modes.

For instance, X-ray crystal structures of indazole-based inhibitors have been determined in complex with targets such as KDR/VEGFR-2, offering insights into the key interactions that drive binding. nih.gov These structures typically reveal that the indazole core can form crucial hydrogen bonds and hydrophobic interactions within the active site.

Furthermore, a crystal structure of an indazolium-containing ruthenium complex bound to human serum albumin has been solved, demonstrating how indazole derivatives can interact with transport proteins. While not a direct enzyme-inhibitor complex, this provides valuable information on the recognition of the indazole moiety by a biological macromolecule.

The table below summarizes representative PDB entries for indazole derivatives in complex with protein targets, illustrating the types of interactions observed.

| PDB ID | Target Protein | Key Interactions of Indazole Core |

| 2OH4 | KDR/VEGFR-2 | Hydrogen bonds with the hinge region of the kinase. |

| 4ASE | Human Serum Albumin | Hydrophobic and electrostatic interactions. |

The availability of these structures for related compounds provides a strong basis for homology modeling and docking studies to predict the binding mode of this compound to its putative targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

NMR spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site. While specific NMR binding studies for this compound are not publicly available, the presence of the tert-butyl group makes it an excellent candidate for such investigations.

The tert-butyl group provides a strong, sharp singlet in the 1H NMR spectrum, which can serve as a sensitive probe for binding events. Upon binding to a protein, changes in the chemical shift, line width, and relaxation properties of this signal can be readily observed.

Several NMR techniques could be employed:

Ligand-Observed NMR: In techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), the signals of the bound ligand are selectively observed. The intense signal from the tert-butyl group would allow these experiments to be performed with high sensitivity, even for weakly binding ligands.

Protein-Observed NMR: In Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, the chemical shifts of the protein's backbone amides are monitored upon addition of the ligand. Shifts in specific residues can identify the location of the binding site.

Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs between the protons of the tert-butyl group and nearby protons of the protein can provide distance restraints for determining the precise orientation of the compound in the binding pocket.

The utility of the tert-butyl group as an NMR probe for studying macromolecular complexes is well-documented. Its nine equivalent protons give rise to a strong signal, and its rotational freedom can lead to favorable relaxation properties, making it an ideal spectroscopic handle for investigating binding interactions.

Structure Activity Relationship Sar Studies and Rational Design

Design and Synthesis of Analogues for Systematic SAR Exploration

The rational design of analogues of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine has been guided by the goal of optimizing potency, selectivity, and pharmacokinetic properties. The synthesis of these derivatives often involves multi-step sequences, starting from commercially available substituted benzonitriles. A common synthetic route involves the condensation of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648) to form the 3-aminoindazole core. nih.gov Subsequent modifications, such as Suzuki couplings and amide bond formations, allow for the introduction of a diverse range of substituents at various positions of the indazole ring. nih.gov

Systematic SAR exploration has involved the synthesis of a library of compounds with variations at key positions of the this compound scaffold. These modifications are strategically designed to probe the steric, electronic, and hydrophobic requirements of the target binding site.

For instance, in the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, a series of indazole arylsulfonamides were synthesized to explore the impact of substituents at the C4, C5, C6, and C7 positions. acs.org While methoxy- or hydroxyl-containing groups were found to be more potent at the C4 position, only small groups were tolerated at C5, C6, and C7, with analogues substituted at the C6 position being preferred. acs.org

The following table illustrates the types of positional scanning and substituent variations that have been explored in related indazole scaffolds, providing a framework for the systematic exploration of this compound analogues.

| Position of Variation | Type of Substituent Introduced | Rationale for Variation |

| C-5 | Alkyl groups of varying size (e.g., methyl, ethyl, isopropyl) | To probe the size of the hydrophobic pocket and optimize van der Waals interactions. |

| Cycloalkyl groups (e.g., cyclopropyl, cyclobutyl) | To introduce conformational rigidity and explore alternative hydrophobic interactions. | |

| Aromatic rings (e.g., phenyl, substituted phenyl) | To explore potential pi-stacking interactions. | |

| C-6 | Different halogen atoms (F, Br, I) | To modulate electronic properties and potential halogen bonding interactions. |

| Small alkyl or alkoxy groups | To investigate the steric and electronic effects on activity. | |

| C-3 Amine | Acylation to form amides | To introduce additional hydrogen bond donors and acceptors. |

| Alkylation to form secondary or tertiary amines | To modify basicity and steric bulk. | |

| Coupling with various aromatic and heterocyclic moieties | To extend the molecule into other regions of the binding site and enhance selectivity. |

Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the physicochemical properties of a lead compound while retaining or improving its biological activity. cambridgemedchemconsulting.com For this compound, bioisosteric replacements for the tert-butyl group, the chlorine atom, and the amine moiety have been considered to enhance properties such as metabolic stability, solubility, and target affinity.

The tert-butyl group, while often contributing to potent hydrophobic interactions, can be susceptible to metabolic oxidation. nih.gov Bioisosteric replacements aim to mitigate this liability while preserving the favorable steric bulk. The trifluoromethylcyclopropyl group, for example, has been shown to increase metabolic stability compared to the tert-butyl group by removing susceptible sp3 C-H bonds. nih.gov

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

| tert-Butyl | Isopropyl, Cyclobutyl, Cyclopropyl | Modify lipophilicity and explore different hydrophobic interactions. enamine.net |

| Trimethylsilyl (B98337) | Can reduce lipophilicity without significantly altering biological activity. cambridgemedchemconsulting.com | |

| Trifluoromethyl oxetane | Decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com | |

| Chlorine | Methyl, Trifluoromethyl | Alter electronic properties and steric interactions. u-tokyo.ac.jp |

| Cyano | Can act as a hydrogen bond acceptor. | |

| Amine | Hydroxyl, Methyl | Modify hydrogen bonding potential and basicity. |

Correlation of Structural Modifications with Observed Biological Activity

The biological activity of this compound analogues is highly dependent on the nature and position of the substituents on the indazole core. SAR studies have provided valuable insights into the specific roles of the tert-butyl group at C-5, the chlorine atom at C-6, and the amine moiety at C-3 in modulating the interaction with their biological targets.

In a study on isoquinoline-5-sulfonyl piperazine (B1678402) analogues, it was observed that cyclobutyl and tert-butyl substituents showed similar activity profiles, likely due to their comparable size and polarity, underscoring the importance of steric bulk in this region for biological activity. nih.gov While direct SAR data for the 5-tert-butyl group on the 6-chloro-1H-indazol-3-amine scaffold is limited in the public domain, inferences can be drawn from related structures where bulky hydrophobic groups at C-5 are often crucial for potency.

The chlorine atom at the C-6 position plays a significant role in modulating the electronic properties of the indazole ring and can also participate in specific interactions with the target protein. Halogen atoms can form halogen bonds, which are noncovalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein.

In the development of indazole-based kinase inhibitors, substitutions at the C-6 position have been shown to be critical for activity. For instance, SAR studies on certain indazole derivatives revealed that aryl groups at the C-6 position were crucial for their inhibitory activities. mdpi.com While this does not directly detail the role of a chloro group, it highlights the sensitivity of this position to substitution. In some cases, the introduction of a chlorine atom can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

The 3-amino group of the indazole ring is a key pharmacophoric feature, often acting as a hydrogen bond donor to the hinge region of protein kinases. nih.gov Modifications of this amine group can have a profound impact on the binding affinity and selectivity of the compound.

Acylation of the 3-amino group to form amides is a common strategy to introduce additional points of interaction with the target. For example, in a series of 3-amino-1H-indazol-6-yl-benzamides designed as type II kinase inhibitors, the amide linkage was crucial for activity, and variations in the substituent on the benzamide (B126) portion significantly affected the potency and selectivity profile. nih.gov Simple alkyl amide analogues, on the other hand, often show a complete loss of activity, indicating the importance of specific interactions mediated by the extended amide substituent. nih.gov

The following table summarizes the observed impact of modifications at the C-3 amine position on the biological activity of related indazole-based inhibitors.

| Modification at C-3 Amine | General Effect on Biological Activity | Example from Literature |

| Acylation with Aromatic Acids | Often leads to potent inhibitors by providing additional interaction points. | 3-amino-1H-indazol-6-yl-benzamides showed potent inhibition of FLT3, PDGFRα, and c-Kit. nih.gov |

| Acylation with Aliphatic Acids | Generally results in a significant loss of activity. | Simple alkyl amide analogues of 3-amino-1H-indazol-6-yl-benzamides were largely inactive. nih.gov |

| Alkylation | Can modulate basicity and steric hindrance, with variable effects on activity. | N/A |

Principles of Rational Design for Modulating Target Selectivity and Potency

The compound this compound belongs to the indazole class of molecules, which are recognized as "privileged scaffolds" in medicinal chemistry. This is particularly true in the field of oncology, where the indazole core serves as a highly effective hinge-binding motif for various protein kinases. The rational design of inhibitors based on this scaffold involves a systematic approach to modify its structure to optimize interactions with a specific target enzyme, thereby enhancing potency and selectivity while minimizing off-target effects.

The key principles guiding the rational design of derivatives from this scaffold focus on exploiting the distinct pockets and regions within the ATP-binding site of protein kinases. These principles include leveraging the core for primary interactions, modifying substituents to occupy specific hydrophobic pockets, and extending the molecule to engage with solvent-exposed regions.

Core Scaffold as a Hinge-Binding Moiety

The 1H-indazol-3-amine portion of the molecule is fundamental to its activity as a kinase inhibitor. It is designed to act as a bioisostere of adenine, forming critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. Typically, the nitrogen at the N1 position of the indazole ring acts as a hydrogen bond acceptor, while the 3-amino group serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor within the ATP-binding site, providing the foundational affinity for the target.

Modulation of Potency and Selectivity via C5 and C6 Substitution

The benzene (B151609) portion of the indazole ring and its substituents are crucial for tuning the potency and selectivity of the inhibitor. The design of this compound reflects a deliberate strategy to engage with specific hydrophobic pockets adjacent to the adenine-binding region.

The 5-tert-Butyl Group: The bulky tert-butyl group at the C5 position is a key driver of both potency and selectivity. Its large, lipophilic nature allows it to occupy a larger, more variable hydrophobic region within the kinase active site, often referred to as the "selectivity pocket." Since the size and shape of this pocket can differ significantly between various kinases, the incorporation of a sterically demanding group like tert-butyl can confer high selectivity for the intended target over other closely related kinases. This steric hindrance can prevent the inhibitor from binding effectively to off-targets that have a smaller pocket.

Structure-Activity Relationship (SAR) in Related Indazole Scaffolds

While specific SAR data for this compound is not extensively published, the principles of its design can be understood from studies on analogous indazole-based kinase inhibitors. For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a common target in acute myeloid leukemia (AML), modifications on the indazole core have demonstrated clear SAR trends. nih.govnih.gov

Rational design often involves creating a library of compounds where substituents at key positions are varied to probe the target's binding site. The data below illustrates how modifications to a related 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold can impact inhibitory activity against FLT3 kinase.

| Compound | Modification (R-group on Benzamide) | FLT3 IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |

|---|---|---|---|---|

| 8a | 4-methylphenyl | 2.9 | 1.5 | 1.5 |

| 8b | 3-methylphenyl | 5.5 | 3.2 | 3.0 |

| 8r | 3-(dimethylamino)propyl | 1.5 | 0.8 | 0.7 |

| 8s | 2-morpholinoethyl | 1.4 | 1.2 | 0.8 |

This data demonstrates that small changes to the substituent extending from the core scaffold can significantly modulate potency. The introduction of flexible, basic amine moieties (as in 8r and 8s) often leads to enhanced activity, likely due to the formation of additional favorable interactions with the target protein. nih.govresearchgate.net

Targeting Specific Kinase Conformations

A more advanced rational design principle involves creating inhibitors that bind to and stabilize a specific conformational state of the kinase. Many indazole-based inhibitors are designed as "Type II" inhibitors, which target the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. These inhibitors typically feature a flexible moiety that extends from the core to occupy the allosteric site created by the displaced DFG motif. This strategy can lead to superior selectivity because the allosteric site is often less conserved across the kinome than the ATP-binding pocket itself. The design of derivatives from the this compound scaffold would likely explore such modifications to achieve this type of inhibition profile.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the target compound from starting materials, byproducts, and other impurities. The choice of technique depends on the compound's properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine. Due to the presence of the amine and indazole functional groups, this compound exhibits moderate to high polarity, making it well-suited for reversed-phase HPLC.

In a typical reversed-phase setup, a nonpolar stationary phase (such as a C18 silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, starting with a high percentage of an aqueous solvent (e.g., water with a buffer like ammonium (B1175870) acetate) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol), is commonly used to achieve optimal separation and peak resolution. mdpi.comresearchgate.net Detection is most often accomplished using a UV detector, set at a wavelength where the indazole chromophore exhibits strong absorbance. For preparative applications, HPLC can also be used to isolate the pure compound in larger quantities.

Table 1: Typical HPLC Conditions for Analysis of Aromatic Amines

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate bufferB: Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Temperature | 25-35 °C |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's polarity, arising from the primary amine (-NH₂) and indazole N-H groups, leads to low volatility and strong interactions with the stationary phase, resulting in poor chromatographic performance and thermal decomposition at the high temperatures required for elution.

To overcome this limitation, derivatization is employed to convert the polar N-H groups into less polar, more volatile moieties. A common and effective method is silylation, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting silylated derivative is significantly more volatile and thermally stable, allowing for successful separation and analysis by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification.

Spectroscopic Techniques for Structural Confirmation

Once purified, the molecular structure of the compound must be unequivocally confirmed. This is achieved through a suite of spectroscopic methods that probe the molecule's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (δ 1.3-1.5 ppm). The two aromatic protons on the indazole ring (at positions 4 and 7) are chemically distinct and, lacking adjacent proton neighbors, would each appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The primary amine (-NH₂) and the indazole N-H protons are exchangeable and would likely appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show 11 distinct signals: two for the tert-butyl group (one quaternary and one methyl), and nine for the indazole core (seven aromatic C-H or C-X carbons, and two quaternary carbons of the fused ring system). The chemical shifts provide clues to the type of carbon; for example, carbons attached to electronegative atoms like nitrogen or chlorine appear further downfield.

2D NMR: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals. HSQC correlates proton signals to the carbon atoms they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), allowing for the complete assembly of the molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -C(CH ₃)₃ | ~1.4 ppm (s, 9H) | ~30 ppm |

| -C (CH₃)₃ | - | ~35 ppm |

| C3-NH₂ | ~5.0 ppm (br s, 2H) | - |

| C4-H | ~7.5 ppm (s, 1H) | ~115 ppm |

| C5-C(CH₃)₃ | - | ~145 ppm |

| C6-Cl | - | ~125 ppm |

| C7-H | ~7.8 ppm (s, 1H) | ~120 ppm |

| Indazole NH | ~12.0 ppm (br s, 1H) | - |

| C3 (C-NH₂) | - | ~148 ppm |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), would be used to determine the exact mass of the protonated molecule [M+H]⁺. This experimental mass can be compared to the calculated mass for the molecular formula C₁₁H₁₅ClN₃⁺, confirming the elemental composition with high accuracy.

The fragmentation pattern provides further structural evidence. A key feature in the mass spectrum would be the isotopic signature of the chlorine atom, with two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio of intensity. Common fragmentation pathways would include the loss of a methyl radical (•CH₃, a loss of 15 Da) from the tert-butyl group to form a highly stable [M-15]⁺ ion, which would likely be a prominent peak in the spectrum. doaj.orgdocbrown.info Further fragmentation of the indazole ring could also be observed. nih.gov

Table 3: Predicted Mass Spectrometry Data

| Ion Species | Formula | Calculated m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₄³⁵ClN₃ | 223.0876 | Molecular ion |

| [M+2]⁺ | C₁₁H₁₄³⁷ClN₃ | 225.0847 | Chlorine isotope peak |

| [M+H]⁺ | C₁₁H₁₅³⁵ClN₃ | 224.0955 | Protonated molecule (ESI) |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H bonds of the primary amine and the indazole ring would produce distinct stretching bands in the 3200-3500 cm⁻¹ region. The C-H stretching of the aromatic ring and the aliphatic tert-butyl group would appear just above and below 3000 cm⁻¹, respectively. The presence of the aromatic indazole system would be confirmed by C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ fingerprint region. A C-Cl stretching band would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range. mdpi.com

Table 4: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indazole & Amine N-H | Stretch | 3200 - 3500 (broad to medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (medium) |

| Aliphatic C-H (tert-Butyl) | Stretch | 2850 - 2980 (strong) |

| Aromatic C=C / C=N | Stretch | 1450 - 1620 (medium to strong) |

| C-N | Stretch | 1250 - 1350 (medium) |

Future Directions and Research Opportunities

Development of Novel Synthetic Approaches for Complex Indazole Derivatives

The synthesis of indazole derivatives is a mature yet continually evolving field of organic chemistry. benthamscience.compnrjournal.com Future efforts concerning 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine and its analogs will likely focus on creating more complex and diverse molecular architectures with enhanced efficiency and selectivity. benthamscience.com Traditional methods often involve the cyclization of appropriately substituted anilines or benzonitriles. chemrxiv.orgthieme-connect.de However, modern synthetic chemistry offers more sophisticated strategies.

Key areas for future synthetic development include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals can be used to introduce a wide array of substituents onto the indazole core, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

[3+2] Cycloaddition Reactions: The use of arynes and α-diazocarbonyl compounds provides a powerful method for constructing the indazole ring system, allowing for the synthesis of complex derivatives that may be inaccessible through traditional routes. ucc.ie

C-H Bond Amination and Functionalization: Direct functionalization of the carbon-hydrogen bonds on the indazole scaffold represents an atom-economical approach to creating novel derivatives, reducing the need for pre-functionalized starting materials. pnrjournal.com

Flow Chemistry: Continuous flow processing can offer improved safety, efficiency, and scalability for key synthetic steps, which is particularly important for the large-scale production of pharmaceutically relevant intermediates. ucc.ie

| Synthetic Approach | Description | Potential Advantage |

|---|---|---|

| Metal-Catalyzed Reactions | Utilizes transition metals like palladium or silver to form new bonds on the indazole scaffold. benthamscience.com | High efficiency and broad substrate scope for diversification. |

| Cycloaddition Processes | Constructs the indazole ring via reactions like the [3+2] cycloaddition of arynes and diazo compounds. ucc.ie | Access to complex and unique substitution patterns. |

| Intramolecular C-H Amination | Forms the heterocyclic ring through silver(I)-mediated oxidative C-H bond amination. pnrjournal.com | High atom economy and use of simpler starting materials. |

| Multi-component Reactions | Combines three or more reactants in a single step to build complex molecules. benthamscience.com | Increased efficiency and molecular diversity. |

Exploration of Additional Biochemical Targets and Signaling Pathways

Indazole derivatives are well-established as potent inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases, which are crucial targets in oncology. nih.gov Marketed drugs such as Pazopanib and Axitinib feature the indazole core and function as tyrosine kinase inhibitors. nih.govpnrjournal.com The structural features of this compound make it a prime candidate for evaluation against a host of kinases.

Future research should extend beyond established targets to explore new therapeutic opportunities. The indazole scaffold has demonstrated a wide range of biological activities, suggesting it can be tailored to interact with numerous protein families. nih.govresearchgate.net

Potential biochemical targets and pathways for investigation include:

Kinase Families: Beyond well-known cancer targets like VEGFR and FGFR, screening against other kinase families such as Janus kinases (JAKs) or Cyclin-Dependent Kinases (CDKs) could reveal novel activities. nih.govnih.gov

Non-Kinase Enzymes: Indazoles have shown inhibitory activity against enzymes like nitric oxide synthases (nNOS and iNOS) and Leishmania trypanothione (B104310) reductase, indicating potential in inflammatory and infectious diseases. nih.govnih.gov

Epigenetic Targets: The role of indazole derivatives as modulators of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) is an underexplored area with significant therapeutic potential.

GPCRs and Ion Channels: While less common, the versatility of the indazole scaffold could be leveraged to develop modulators of G-protein coupled receptors or ion channels, expanding its utility into areas like neuroscience and cardiovascular disease.

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | FGFR1, Aurora Kinases, pan-Pim Kinases, CDK8, JAK family | Oncology | nih.govnih.gov |

| Other Enzymes | Inducible Nitric Oxide Synthase (iNOS), Trypanothione Reductase (TryR) | Inflammation, Infectious Disease | nih.govnih.gov |

| Sirtuin Activators | Sirt1 | Metabolic Disorders, Aging | nih.gov |

| IDO1 Inhibitors | Indoleamine 2,3-dioxygenase 1 | Immuno-oncology | nih.gov |

Application of the Compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. Given the potential for high potency and selectivity, this compound could be developed into such a tool. By modifying the core structure, for instance, by incorporating a fluorescent tag or a reactive group for covalent labeling, the compound could be adapted for various research applications. An indazole-fused rhodamine dye has already been developed as a fluorescent probe for detecting mercury ions, demonstrating the scaffold's suitability for probe development. researchgate.net

Future applications as a chemical probe include:

Target Identification and Validation: A biotinylated or clickable analog could be used in pull-down assays to identify its direct binding partners within a cell lysate, validating predicted targets and discovering new ones.

Cellular Imaging: A fluorescently labeled version of the compound would allow for visualization of its subcellular localization and interaction with its target protein in living cells using advanced microscopy techniques.

Mechanism of Action Studies: As a selective inhibitor, the compound can be used to dissect the physiological role of its target protein in specific signaling pathways, helping to elucidate complex biological processes.

Integration into High-Throughput Screening Libraries for Lead Compound Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries against a biological target. beilstein-journals.org The indazole scaffold is a valuable component of such libraries due to its proven success in yielding bioactive "hits". nih.govnih.gov The inclusion of this compound and a library of its close analogs into diverse screening collections is a critical step toward uncovering its full therapeutic potential. ku.edu

Key considerations for this integration include:

Library Design: Creating a focused library around the this compound core, with systematic variations at different positions, would be highly valuable for exploring SAR.

Physicochemical Properties: Ensuring that library members possess drug-like properties (e.g., adherence to Lipinski's Rule of Five, good solubility) is crucial for minimizing false positives and ensuring the tractability of hits. ku.edu

Screening Against Diverse Targets: This compound and its library should be screened against a wide array of targets, including kinases, proteases, and epigenetic targets, to identify novel and unexpected biological activities. stanford.edumdpi.com

Advanced Computational Methodologies for Mechanism Prediction and Lead Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery projects. beilstein-journals.orgfrontiersin.org These methods can be applied to this compound to predict its biological activities, guide the design of more potent and selective analogs, and understand its mechanism of action at an atomic level.

Future computational approaches could include:

Molecular Docking: Simulating the binding of the compound to the three-dimensional structures of various protein targets (e.g., different kinase ATP-binding sites) can predict binding affinity and key molecular interactions, helping to prioritize experimental testing. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of indazole analogs with their biological activity, QSAR can predict the potency of novel, unsynthesized compounds. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound within a protein's binding site over time, revealing information about binding stability and the role of water molecules in the interaction.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to identify and address potential liabilities early in the lead optimization process. frontiersin.orgnih.gov

Compound Names

| Compound Name |

|---|

| This compound |

| Pazopanib |

| Axitinib |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres (N₂) to introduce the tert-butyl and chloro substituents. Catalysts like Pd₂(dba)₃ with ligands such as BINAP are critical for regioselectivity . Solvent choice (e.g., toluene or DMF) and temperature control (80–110°C) influence yield. Post-reduction steps (e.g., Fe/NH₄Cl in ethanol) may be required to deprotect intermediates . Optimization should include screening ligand-to-metal ratios and reaction times.

Q. What safety protocols are recommended for handling indazole derivatives like this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in fume hoods. Toxic byproducts (e.g., nitro intermediates) require closed systems or glove boxes. Waste must be segregated and disposed via certified hazardous waste programs . For air-sensitive steps, maintain inert atmospheres using Schlenk lines or glove boxes .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

- Methodological Answer : Confirm purity via HPLC (C18 columns, MeOH/H₂O gradients) and assess crystallinity with X-ray diffraction (SHELX programs are standard for small-molecule refinement) . Structural elucidation relies on ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify indazole proton environments and tert-butyl singlet peaks. Mass spectrometry (HRESIMS) validates molecular ion peaks (e.g., [M+H]⁺) . IR spectroscopy identifies functional groups like NH₂ stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., 1H vs. 2H-indazole forms) or paramagnetic impurities. Use variable-temperature NMR to detect tautomeric equilibria. For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign coupling networks . Cross-validate with X-ray crystallography to confirm solid-state structures . If impurities persist, optimize purification (e.g., silica gel chromatography with EtOAc/hexane or reverse-phase C8 columns) .

Q. What strategies are effective for studying the compound’s bioactivity, such as receptor binding or enzyme inhibition?

- Methodological Answer : Design competitive binding assays (e.g., radioligand displacement for serotonin receptors, as seen with 5-HT₆ ligands) using tritiated probes and membrane preparations . For enzyme targets (e.g., kinases), use fluorescence-based assays (FRET or ATPase activity). Dose-response curves (IC₅₀/Kᵢ calculations) require high-purity compound stocks (validated by LC-MS). Include controls for nonspecific binding (e.g., excess cold ligand) .

Q. How can computational methods (e.g., DFT or molecular docking) guide the optimization of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) and tautomeric stability . Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases), prioritizing substituents with favorable binding energies. Correlate computed logP values with experimental solubility (shake-flask method) to refine pharmacokinetic profiles .

Q. What experimental approaches mitigate challenges in regioselective functionalization of the indazole core?

- Methodological Answer : Use directing groups (e.g., NHBoc) to control C-H activation sites in cross-coupling reactions. For chlorination, employ N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃) at low temperatures (−20°C) to avoid overhalogenation . Protect the 3-amine with tert-butyloxycarbonyl (Boc) groups during substitutions, followed by acidic deprotection (HCl/MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.